(5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol
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Overview
Description
(5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol is a synthetic organic compound that belongs to the class of indazole derivatives
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Indazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that there is potential for further exploration and development of these compounds for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5,5-difluoro-1-methyl-6,7-dihydro-4H-indazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at a temperature of around 60-70°C for several hours. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atoms can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products include alcohols and amines.
Substitution: The major products include halogenated derivatives.
Mechanism of Action
The mechanism of action of (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)ethanol
- (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)amine
- (5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)chloride
Uniqueness
(5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol is unique due to its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5,5-difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O/c1-13-8-2-3-9(10,11)4-6(8)7(5-14)12-13/h14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBIAODRSQNMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CC(CC2)(F)F)C(=N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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